REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5].N#N.I[CH2:14][CH3:15].C([O-])([O-])=O.[K+].[K+].[CH3:22][C:23](C)=O>>[CH2:22]([O:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH2:14][CH3:15])=[CH:6][C:3]=1[CH:4]=[O:5])[CH3:23] |f:0.1,3.4.5|
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Name
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2,5-dihydroxybenzaldehyde N2
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Quantity
|
9.66 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)O.N#N
|
Name
|
|
Quantity
|
32.75 g
|
Type
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reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
24.19 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 18 hours under nitrogen
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 300 ml CHCl3
|
Type
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WASH
|
Details
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The organic phase was washed with 2×300 ml 2.5% Na2CO3 and 300 ml saturated NaCl
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue (13.5 g) purified with a silica gel column (silica gel 100, CHCl3/cyclohexane
|
Type
|
CUSTOM
|
Details
|
1/1, v/v), affording 8.61 g light yellow oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
(yield. 63%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(C=O)C=C(C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |